![molecular formula C17H24N2 B5217709 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine](/img/structure/B5217709.png)
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine (CPP) is a compound that belongs to the family of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pharmacology. CPP has been shown to have a wide range of biological activities, including anxiolytic, antidepressant, and antipsychotic effects.
Mechanism of Action
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine acts as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to modulate the activity of GABAergic and glutamatergic systems in the brain.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to modulate the activity of GABAergic and glutamatergic systems in the brain.
Advantages and Limitations for Lab Experiments
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine is also relatively easy to synthesize and has a long half-life in the body. However, 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine. One direction is to investigate its potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. Another direction is to study the function of serotonin receptors in the brain using 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine as a research tool. Further research is also needed to investigate the potential toxicity of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine and to develop safer and more effective derivatives of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine for therapeutic use.
Synthesis Methods
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine can be synthesized by reacting 3-cyclohexen-1-ylmethylamine with 4-phenylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine. The purity of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine can be improved by recrystallization.
Scientific Research Applications
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been used as a research tool to study the function of serotonin receptors in the brain.
properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-3,5-6,9-10,16H,4,7-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAXLFIWWJEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-phenylpiperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.